molecular formula C12H16N2O2S2 B2520003 2-[(4-Methylphenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole CAS No. 868217-99-6

2-[(4-Methylphenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole

Cat. No. B2520003
CAS RN: 868217-99-6
M. Wt: 284.39
InChI Key: CJFVBDYIJVDUDB-UHFFFAOYSA-N
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Description

The compound "2-[(4-Methylphenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. Imidazole derivatives are known for their wide range of biological activities and have been the subject of various synthetic efforts to explore their potential in medicinal chemistry.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, the 1-methylimidazole-catalyzed reaction between tosylmethyl isocyanide and dialkyl acetylenedicarboxylates leads to the formation of functionalized pyrroles, which are structurally related to imidazole derivatives . Additionally, the synthesis of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives has been reported, starting from substituted 1,2-phenylenediamine, indicating the versatility of imidazole-based compounds in chemical synthesis .

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of a sulfonyl group attached to the phenyl ring, as seen in the 5-substituted-1-(phenylsulfonyl)-2-methylbenzimidazole derivatives . The crystal and molecular structure of related compounds, such as 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazoles, has been determined by X-ray diffraction, revealing details about the tautomeric forms and the delocalization within the molecule .

Chemical Reactions Analysis

Imidazole derivatives participate in various chemical reactions due to their reactive nature. The zwitterionic intermediate formed in the synthesis of pyrroles and the cyclocondensation reaction involved in the synthesis of triazinobenzimidazoles are examples of the chemical reactivity of these compounds. These reactions are crucial for the formation of the complex structures that contribute to the biological activity of imidazole derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The presence of different substituents on the imidazole ring, such as methyl, sulfonyl, or phenyl groups, can affect properties like solubility, melting point, and reactivity. The detailed characterization of these compounds using techniques like IR, NMR, and mass spectrometry helps in understanding their properties and potential applications . The antiproliferative activity of some derivatives has been evaluated, with certain compounds showing moderate activity against human cancer cell lines .

Scientific Research Applications

Potential in Anti-Helicobacter pylori Agents

Research has shown derivatives similar to 2-[(4-Methylphenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole, specifically those derived from 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole structures, exhibit potent and selective activities against the gastric pathogen Helicobacter pylori. A study on a prototype carbamate, derived from a similar scaffold, demonstrated significant in vitro microbiological properties required for an effective anti-H. pylori agent. This compound showcased low minimal inhibition concentration (MIC) values against various clinically relevant H. pylori strains, including strains resistant to common treatments like metronidazole or clarithromycin. The rate of resistance development against this compound was found to be clinically acceptable, and pharmacokinetic studies indicated in vivo exposure levels comparable to antimicrobials used in H. pylori treatment regimens (Carcanague et al., 2002).

Role in Anticholinesterase Intoxication Treatment

Another set of quaternary salt derivatives of 2-[(hydroxyimino)methyl]-1-methylimidazole, bearing various side-chain substituents, was evaluated for the treatment of anticholinesterase intoxication. These compounds, incorporating elements similar to 2-[(4-Methylphenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole, demonstrated significant influence on both the toxicity and antidotal effectiveness against powerful cholinesterase inhibitors such as soman and tabun. The findings suggest that the antidotal protection offered by these compounds might involve mechanisms other than enzyme reactivation (Goff et al., 1991).

properties

IUPAC Name

2-[(4-methylphenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S2/c1-10-3-5-11(6-4-10)9-17-12-13-7-8-14(12)18(2,15)16/h3-6H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJFVBDYIJVDUDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NCCN2S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-methylbenzyl)thio)-1-(methylsulfonyl)-4,5-dihydro-1H-imidazole

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